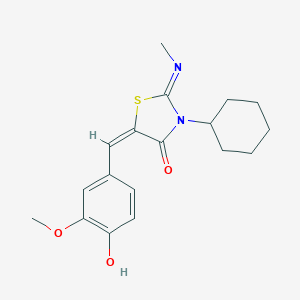![molecular formula C19H24N2O5 B399868 ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B399868.png)
ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with a molecular formula of C19H24N2O5 and a molecular weight of 360.4 g/mol. This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Métodos De Preparación
The synthesis of ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves several steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For industrial production, the process may involve the use of acid chlorides or acid anhydrides reacting with alcohols under controlled conditions . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours.
Análisis De Reacciones Químicas
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with enzymes or receptors in biological systems . The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways .
Comparación Con Compuestos Similares
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate can be compared with other esters such as ethyl acetate and methyl benzoate . While these compounds share similar ester functional groups, the presence of the morpholinyl and pyrrolidinyl groups in ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate provides unique properties and reactivity . This uniqueness makes it valuable in specific applications where other esters may not be suitable.
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl benzoate: An ester with a pleasant smell, used in perfumes and as a solvent.
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymerization reactions.
Propiedades
Fórmula molecular |
C19H24N2O5 |
|---|---|
Peso molecular |
360.4g/mol |
Nombre IUPAC |
ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C19H24N2O5/c1-4-25-19(24)14-5-7-15(8-6-14)21-17(22)9-16(18(21)23)20-10-12(2)26-13(3)11-20/h5-8,12-13,16H,4,9-11H2,1-3H3/t12-,13-,16?/m0/s1 |
Clave InChI |
GOJLZNOXJZAQDY-VORVDWIASA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@@H](O[C@H](C3)C)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399785.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399786.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(2-cycloheptylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399788.png)
![ethyl 4-[[2-[2-(2-cyclopentylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B399790.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(2-cyclopentylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399792.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399793.png)
![2-{3-allyl-2-[(4-isopropylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B399795.png)
![2-{[2-(1-Adamantyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B399796.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[2-(2-cyclopentylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399797.png)
![Phenacyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoate](/img/structure/B399801.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoate](/img/structure/B399802.png)
![2-(4-Chlorophenyl)-2-oxoethyl [(3-bromobenzoyl)amino]acetate](/img/structure/B399803.png)
![2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B399804.png)

